4'-Bromo-3'-fluoro-2'-iodoacetophenone
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Overview
Description
4’-Bromo-3’-fluoro-2’-iodoacetophenone is an organic compound with the molecular formula C8H4BrFIO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and iodine atoms at the 4’, 3’, and 2’ positions, respectively. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2’-iodoacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes the sequential halogenation of acetophenone. For instance, the bromination of acetophenone can be achieved using pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent . The reaction conditions often involve maintaining the temperature at around 90°C and using a slight excess of the brominating agent to ensure complete reaction.
Industrial Production Methods
Industrial production of such halogenated acetophenones may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields, cost-effectiveness, and safety. Industrial methods might also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-fluoro-2’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles. For example, the bromine atom can be replaced by a nucleophile in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
4’-Bromo-3’-fluoro-2’-iodoacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-2’-iodoacetophenone depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The presence of multiple halogens can also influence the compound’s electronic properties, making it more reactive towards certain types of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2’-fluoroacetophenone
- 3’-Bromo-4’-fluoroacetophenone
- 2’-Iodo-4’-fluoroacetophenone
Uniqueness
4’-Bromo-3’-fluoro-2’-iodoacetophenone is unique due to the specific positions of the halogen atoms on the phenyl ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated acetophenones. For example, the presence of iodine at the 2’ position can make the compound more reactive in certain coupling reactions compared to compounds with bromine or fluorine at the same position .
Properties
IUPAC Name |
1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVNLUPBSCAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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